2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl with N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like N,N’-carbonyldiimidazole . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar coumarin backbone and exhibit comparable biological activities.
N-(4-phenyl-1,3-thiazol-2-yl)acetamide derivatives: These compounds have similar thiazole rings and are known for their antimicrobial properties.
Uniqueness
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide stands out due to its dual functional groups (coumarin and thiazole), which confer a unique combination of biological activities. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C21H16N2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H16N2O4S/c1-13-9-20(25)27-18-8-7-15(10-16(13)18)26-11-19(24)23-21-22-17(12-28-21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChI Key |
AZULZEOMMITSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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